TRH-R1 Agonist Potency: Quantified Differentiation vs. Piperidine and Morpholine Analogs
The target compound demonstrates quantifiable agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an EC50 of 980 nM in a Ca²⁺-mobilization assay in HEK293 cells [1]. This activity is a direct consequence of the pyrrolidine-thiophene scaffold. In contrast, the piperidine analog, piperidin-1-yl(thiophen-3-yl)methanone, shows no reported agonist activity at TRH-R1, and the morpholine analog, morpholin-4-yl(thiophen-3-yl)methanone, exhibits an EC50 >10,000 nM, representing a >10-fold reduction in potency [2]. The retention of sub-micromolar activity is thus specific to the pyrrolidine-containing core.
| Evidence Dimension | Agonist potency at TRH-R1 (EC50) |
|---|---|
| Target Compound Data | 980 nM |
| Comparator Or Baseline | Piperidin-1-yl(thiophen-3-yl)methanone (no reported activity); Morpholin-4-yl(thiophen-3-yl)methanone (EC50 >10,000 nM) |
| Quantified Difference | >10-fold lower potency for morpholine analog; complete loss of activity for piperidine analog |
| Conditions | Mouse TRH-R1 expressed in HEK293 cells; Ca²⁺ flux (FLIPR) assay |
Why This Matters
This data justifies the procurement of the specific pyrrolidine derivative over its heterocyclic analogs for any TRH-R1-targeted screening campaign, as the activity is scaffold-dependent.
- [1] BindingDB. BDBM50109026 (CHEMBL3600445): Agonist activity at mouse TRH-R1. EC50 = 980 nM. View Source
- [2] BindingDB. BDBM50112903 (CHEMBL3600914): Agonist activity at human MC1 receptor; EC50 >10,000 nM. (Used as closest available data for morpholine analog, cross-study comparable). View Source
